molecular formula C10H9N2NaO3S B607067 Desferrithiocin CAS No. 105635-60-6

Desferrithiocin

Cat. No. B607067
M. Wt: 260.24
InChI Key: UGJSEILLHZKUBG-HNCPQSOCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Desferrithiocin is an orally effective Fe chelator that is more active than desferrioxamine.

Scientific Research Applications

Iron Chelation and Clearance

  • Desferrithiocin and its derivatives have been studied for their ability to promote iron clearance. These compounds, particularly in their synthetic analogues, have been designed to optimize their efficacy as orally effective iron chelators. The desferrithiocin aromatic hydroxyl and thiazoline ring carboxyl group are essential for its activity, with the ligand's methyl and aromatic nitrogen playing a lesser role (Bergeron et al., 1991).

T-cell Function and Immunosuppression

  • Desferrithiocin has been investigated for its effects on T-lymphocyte function. It was found to inhibit mitogen- and lectin-induced proliferation of both human and murine T cells in a dose-dependent manner. This property suggests potential usefulness for immunosuppression, possibly in applications such as inhibiting graft rejection or autoreactive T cells (Bierer & Nathan, 1990).

Antineoplastic Properties

  • Desferrithiocin has been assessed for its antineoplastic potential, particularly in hepatocellular carcinoma cell lines. It was found to be a potent inhibitor of cancer cell proliferation, suggesting a role in cancer treatment due to its ability to potentially deprive cells of essential iron or inactivate essential iron pools (Kicic, Chua, & Baker, 2002).

Structural Features and Efficacy

  • Studies have examined the impact of structural features, such as stereochemistry at C-4 and C-4' hydroxylation, on the iron clearing efficiency and toxicity of desferrithiocin analogues. These structural modifications have significant effects on the efficacy and safety profiles of these compounds (Bergeron et al., 1999).

Malaria Treatment

  • Desferrithiocin has been evaluated for its inhibitory effect against the liver stage of Plasmodium yoelii and P. falciparum in vitro. The results suggest potential as an alternative candidate for radical cure of malaria (Stahel et al., 1988).

Drug Metabolism and Pharmacophore Analysis

  • Research into desferrithiocin metabolism and its pharmacophore has helped in understanding how structural components of the compound contribute to its iron clearance and toxicity profile. This information is essential for designing new chelators based on the desferrithiocin platform (Bergeron et al., 1994).

properties

CAS RN

105635-60-6

Product Name

Desferrithiocin

Molecular Formula

C10H9N2NaO3S

Molecular Weight

260.24

IUPAC Name

(S)-4,5-Dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid monosodium salt

InChI

InChI=1S/C10H10N2O3S.Na/c1-10(9(14)15)5-16-8(12-10)7-6(13)3-2-4-11-7;/h2-4,13H,5H2,1H3,(H,14,15);/q;+1/p-1/t10-;/m1./s1

InChI Key

UGJSEILLHZKUBG-HNCPQSOCSA-M

SMILES

O=C([C@]1(C)N=C(C2=NC=CC=C2O)SC1)[O-].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Desferrithiocin;  DFT; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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